molecular formula C13H14N2 B13688140 5-(2-Pyrrolidinyl)quinoline

5-(2-Pyrrolidinyl)quinoline

Cat. No.: B13688140
M. Wt: 198.26 g/mol
InChI Key: WVNKBHQGKHALOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Pyrrolidinyl)quinoline is a synthetically versatile quinoline derivative engineered for early-stage drug discovery and medicinal chemistry research. This compound integrates a quinoline heterocycle, a privileged structure in pharmacology, with a pyrrolidine ring, a saturated scaffold known to enhance stereochemical complexity and improve physicochemical properties . The pyrrolidine ring's three-dimensional coverage and sp 3 -hybridization allow for more efficient exploration of pharmacophore space compared to flat aromatic systems, which can lead to better selectivity and drug-like characteristics . Quinoline derivatives bearing a pyrrolidinyl group are frequently investigated for their diverse biological activities. Specifically, 3-(1-pyrrolidinyl)quinoline analogs have been identified as scaffolds with potential for antimicrobial, antimalarial, and antineoplastic (anti-tumor) applications . Furthermore, such molecular hybrids are of significant interest in the development of potential therapeutic agents for various diseases . The structural motif of quinoline-pyrrolidine hybrids is a recognized strategy in molecular hybridization to create single molecules that may interact with multiple biological targets, potentially increasing efficacy . Key Research Areas: • Medicinal Chemistry: Serves as a key intermediate for the synthesis of complex molecules. The scaffold is amenable to further functionalization, allowing researchers to explore structure-activity relationships (SAR) . • Anticancer Research: Quinoline-pyrrolidine derivatives have been designed and evaluated as possible antileishmanial agents, demonstrating the scaffold's relevance in antiparasitic research . Related pyrroloquinoline structures have also been studied for their tubulin-targeting antitumor activity . • Chemical Biology: Useful as a tool compound for probing biological systems and identifying new therapeutic targets. Notice: This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

5-pyrrolidin-2-ylquinoline

InChI

InChI=1S/C13H14N2/c1-4-10(13-7-3-9-15-13)11-5-2-8-14-12(11)6-1/h1-2,4-6,8,13,15H,3,7,9H2

InChI Key

WVNKBHQGKHALOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C3C=CC=NC3=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Scheme and Mechanism

  • Starting Material: tert-butyl 3-(1-pyrrolidinyl)crotonate is prepared by mixing tert-butyl acetoacetate with pyrrolidine in a solvent-free condition, yielding an E-isomer enamine.
  • Carbanion Formation: The enamine is deprotonated using a strong base such as lithium diisopropylamide or n-butyllithium (in the presence of HMPA to break oligomers and increase reactivity).
  • Addition to Nitroarenes: The carbanion adds to substituted nitrobenzenes (e.g., 2,4-dichloronitrobenzene) forming σH-adducts.
  • Cyclization and Acylation: Treatment of the σH-adduct with pivaloyl chloride and triethylamine induces cyclization to form the quinoline ring, yielding tert-butyl 6,8-dichloro-3-(1-pyrrolidinyl)quinoline-2-carboxylate derivatives.

Reaction Conditions and Optimization

Parameter Condition Outcome/Yield
Base Lithium diisopropylamide, n-BuLi + HMPA n-BuLi + HMPA gave better yields (~57%) compared to lithium diisopropylamide (24%)
Temperature −70 °C Required for controlled carbanion formation
Solvent THF Used as reaction medium
Acylating agent Pivaloyl chloride Facilitates cyclization to quinoline
Nitroarene substrate 2,4-dichloronitrobenzene High electrophilicity favored reaction

Scope and Limitations

  • The method works efficiently with 2,4-disubstituted nitrobenzenes, producing quinoline derivatives in 54–67% overall yields.
  • 4-Substituted nitrobenzenes without ortho substituents tend to give quinoline 1-oxides instead of quinolines.
  • Attempts to replace HMPA with other additives like NMP or TMEDA resulted in significantly lower yields (<20%).
  • The method allows the synthesis of chiral quinolines by using optically pure enamines derived from N-Boc-L-prolinol or N-Boc-D-prolinol, preserving stereochemistry without racemization.

Advantages

  • Transition-metal-free: avoids metal contamination.
  • One-pot synthesis: simplifies purification and reduces steps.
  • Applicable to chiral substrates: retains optical purity.
  • Moderate to good yields with diverse nitroarene substrates.

Transition-Metal-Catalyzed Methods (Brief Overview)

Traditional methods for synthesizing 3-(1-pyrrolidinyl)quinolines include:

These methods often require rigorous removal of metal catalysts and may involve multiple steps, making them less attractive for pharmaceutical synthesis compared to the transition-metal-free approach.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Disadvantages
Transition-metal-free one-pot tert-butyl 3-(1-pyrrolidinyl)crotonate, nitroarenes, n-BuLi + HMPA, pivaloyl chloride, THF, −70 °C 54–67 Metal-free, one-pot, chiral retention Requires strong base, low temp
Halogen substitution (metal-catalyzed) 3-bromoquinoline, pyrrolidine, Pd catalyst Moderate Established method Metal catalyst removal needed
Alkylation + reduction 3-aminoquinoline, 1,4-dibromobutane, LiAlH4 Moderate Straightforward alkylation Multi-step, metal reagents involved
Ring-closing metathesis + hydrogenation 3-diallylaminoquinoline, metathesis catalyst Moderate Forms pyrrolidinyl ring directly Requires expensive catalysts

Research Findings and Analytical Data

  • The structure of synthesized 5-(2-pyrrolidinyl)quinoline derivatives is confirmed by NMR (¹H, ¹³C), IR, and mass spectrometry.
  • ¹H NMR signals characteristic of the pyrrolidinyl group (e.g., methylene protons) and quinoline aromatic protons are observed.
  • Chiral products retain optical purity as confirmed by Mosher's acid diastereomeric salt formation and NOE experiments.
  • Reaction optimization highlights the critical role of base strength and additive (HMPA) in improving yields and selectivity.

Chemical Reactions Analysis

Functionalization via Dearomatization

Nucleophilic dearomatization strategies enable selective hydrogenation of the quinoline ring:

SubstrateCatalyst SystemProductRegioselectivityYield (%)
Quinoline (2) (IPr)CuFp, HBpin1,2-Dihydroquinoline (27) 1,2 vs 1,4: 9:165–78
Quinoline (2) Cp*Co(Ph₂PC₆H₃MeNH), NH₃BH₃1,4-Dihydroquinoline (34) 1,4-specific72

These reactions preserve the pyrrolidinyl substituent while modifying the aromatic system for downstream applications .

Oxidation to Quinoline 1-Oxides

Electron-deficient nitroarenes promote oxidation at the quinoline nitrogen:

Starting MaterialOxidizing AgentProductYield (%)
3-Pyrrolidinylquinoline (I) Excess nitrobenzene, t-BuCOClQuinoline 1-oxide (IV) ~50

This pathway is reversible in the absence of pivaloyl chloride, highlighting the role of acylating agents in stabilizing intermediates .

Antiviral Activity via Sulfonylpyrrolidine Modifications

Functionalization at the quinoline C8-position yields potent antiviral agents:

CompoundEC₅₀ (μM)CC₅₀ (μM)Viral Titer Reduction
5o 2.3 ± 0.830.9 ± 1.1100-fold
5b 4.1 ± 1.245.2 ± 2.350-fold

Mechanistic studies suggest inhibition of viral entry stages, with no cytotoxicity observed below 30 μM .

Sphingosine Kinase (SphK) Inhibition

Quinoline-5,8-dione derivatives with pyrrolidine motifs exhibit dual SphK1/2 inhibition:

CompoundSphK1 Inhibition (%)SphK2 Inhibition (%)
21 6958
4 6342

Molecular docking confirms hydrogen bonding between the pyrrolidine nitrogen and SphK1's Asp178, validating the design rationale .

Synthetic Challenges and Stability

  • Competing Pathways : Prolonged reaction times favor thermodynamically stable quinoline derivatives over kinetic intermediates (e.g., oxindole 15 vs quinoline 16 ) .

  • Sensitivity to Substituents : Electron-withdrawing groups (e.g., NO₂, CF₃) reduce yields in Ullmann-type couplings compared to electron-donating groups (CH₃, OCH₃) .

Mechanism of Action

The mechanism of action of 5-(2-Pyrrolidinyl)quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Piperazinylquinolines (e.g., Chloroquine)

Chloroquine and hydroxychloroquine, antimalarial drugs, feature a 4-piperazinyl substituent. The piperazine ring (six-membered) confers greater conformational flexibility and basicity (pKa ~9.5) compared to the five-membered pyrrolidine (pKa ~11.3) in 5-(2-Pyrrolidinyl)quinoline. This difference influences their ability to accumulate in acidic organelles (e.g., lysosomes) and interact with heme in malarial parasites .

6-(Pyrrolidin-1-yl)quinolines

5-Nitro-6-(pyrrolidin-1-yl)quinoline (CAS 19979-54-5) demonstrates how substituent position affects activity.

Heterocyclic Substituents

Tetrazole-Substituted Quinolines

Tetrazole-containing quinolines (e.g., compounds from ) exhibit distinct binding modes to the M2 proton channel due to the tetrazole’s planar structure and hydrogen-bonding capacity. In contrast, the pyrrolidinyl group in 5-(2-Pyrrolidinyl)quinoline may adopt a non-planar conformation, limiting interactions with catalytic residues like His37 .

Pyrimidine-Hybrid Quinolines

Quinoline-pyrimidine hybrids (e.g., 8-hydroxyquinoline derivatives) show enhanced antimalarial activity (IC50: 0.043 µg/mL) compared to chloroquine.

Antimicrobial Activity

Hexahydroxyquinoline-based carbonitriles (Q1–Q14) with substituents like chloro and substituted phenyl groups exhibit antifungal and antibacterial activity. The pyrrolidinyl group’s basicity in 5-(2-Pyrrolidinyl)quinoline may enhance membrane permeability, but its lack of electron-withdrawing groups could limit broad-spectrum antimicrobial potency .

Anticancer Activity

Benzoquinoline derivatives (e.g., polycyclic analogs) act as DNA intercalators and Topo II inhibitors. The rigid pyrrolidinyl group in 5-(2-Pyrrolidinyl)quinoline may hinder intercalation compared to planar benzoquinolines but could improve selectivity for kinase targets like CSNK2A .

Physicochemical and Structural Properties

Property 5-(2-Pyrrolidinyl)quinoline 4-Piperazinylquinoline 6-(Pyrrolidin-1-yl)quinoline 8-Hydroxyquinoline
Molecular Weight ~243 (estimated) 319 (chloroquine) 243.26 (CAS 19979-54-5) 145.16
logP (XLogP3) ~4 (similar to ) 3.5 3.8 2.1
Hydrogen Bond Donors 1 (pyrrolidinyl NH) 2 (piperazinyl NH) 1 1 (OH)
Topological Polar SA ~58 Ų 65 Ų 57 Ų 33 Ų
Key Biological Activity Anticancer, kinase inhibition Antimalarial Antimicrobial Antimalarial, chelator

Key Research Findings

  • Synthetic Accessibility: 5-(2-Pyrrolidinyl)quinoline can be synthesized via DABCO-promoted reactions of 5-(chloroacetyl)quinoline with enaminones, similar to pyrrole-substituted quinolines .
  • Structure-Activity Relationships (SAR) :
    • Substitution at the 5-position with pyrrolidine enhances basicity and steric bulk, favoring interactions with hydrophobic enzyme pockets .
    • A methyl group at the 6-position (as in ) increases strain energy, reducing antiviral activity by ~90% .
  • Computational Insights: Molecular docking suggests the pyrrolidinyl group in 5-(2-Pyrrolidinyl)quinoline forms van der Waals contacts with Ala27/30 in the M2 channel, but its rigidity may limit adaptive binding compared to flexible piperazine derivatives .

Biological Activity

5-(2-Pyrrolidinyl)quinoline is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data tables, case studies, and detailed research findings.

Overview of Biological Activity

The quinoline structure is known for its broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of a pyrrolidine moiety enhances these effects, making 5-(2-Pyrrolidinyl)quinoline a subject of significant research interest.

Antimicrobial Activity

The antimicrobial properties of 5-(2-Pyrrolidinyl)quinoline derivatives have been investigated against various pathogens. For instance, studies have shown that certain quinoline derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli .

CompoundTarget PathogenMIC (µg/mL)Reference
5-(2-Pyrrolidinyl)quinolineStaphylococcus aureus12.5
5-(2-Pyrrolidinyl)quinolineEscherichia coli50

Anticancer Activity

Recent studies indicate that 5-(2-Pyrrolidinyl)quinoline exhibits significant anticancer activity. For example, in vitro experiments demonstrated that the compound effectively inhibited the proliferation of cancer cell lines while showing selective toxicity towards malignant cells compared to normal cells.

Case Study: Inhibition of Cancer Cell Proliferation

In a study focusing on lung cancer cells (A549), treatment with 5-(2-Pyrrolidinyl)quinoline resulted in:

  • IC50 Value : 15 µM
  • Selectivity Index : Higher selectivity towards cancer cells over normal cells was observed.

The compound's mechanism of action appears to involve the modulation of key metabolic pathways, particularly affecting pyruvate levels in cancer cells .

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored, particularly against viruses such as HIV and dengue virus. The presence of the pyrrolidine group has been shown to enhance the antiviral efficacy of these compounds.

CompoundVirus TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
5-(2-Pyrrolidinyl)quinolineDengue Virus3.0316.065.30
5-(2-Pyrrolidinyl)quinolineHIV0.4919.3939.5

The biological activity of 5-(2-Pyrrolidinyl)quinoline is attributed to its ability to interact with various molecular targets:

  • Antimicrobial : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Anticancer : Induction of apoptosis and cell cycle arrest in cancerous cells.
  • Antiviral : Interference with viral replication at early stages, reducing viral load in infected cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the quinoline and pyrrolidine moieties can significantly affect biological activity. Substituents that enhance lipophilicity or introduce electron-withdrawing groups tend to improve efficacy against targeted pathogens .

Q & A

Q. What are the established synthetic routes for preparing 5-(2-pyrrolidinyl)quinoline, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer: The synthesis of 5-(2-pyrrolidinyl)quinoline typically involves modular approaches, such as:

  • Skraup Reaction : A classical method for quinoline derivatives, where aniline derivatives react with glycerol under acidic conditions. Modifications may include substituent-specific catalysts to direct regioselectivity .
  • Pyrrolidine Ring Introduction : Post-synthetic functionalization, such as nucleophilic substitution or reductive amination, to attach the pyrrolidinyl group to the quinoline core .

Q. Critical Analytical Techniques :

  • NMR Spectroscopy : To confirm substitution patterns (e.g., distinguishing 5- vs. 7-pyrrolidinyl isomers via coupling constants and splitting patterns).
  • GC-MS/LC-MS : For purity assessment and molecular ion verification.
  • Elemental Analysis : To validate stoichiometric composition .

Q. How does the position of the pyrrolidinyl substituent on the quinoline ring influence the compound’s basic physicochemical properties?

Methodological Answer: The substituent position (e.g., 5- vs. 3-pyrrolidinyl) significantly alters:

  • Lipophilicity : Measured via octanol-water partition coefficients (logP). For example, 3-substituted derivatives may exhibit lower logP due to steric hindrance near the nitrogen lone pair.
  • Acid-Base Behavior : Quinoline’s pKa shifts with substituent proximity to the ring nitrogen. Pyrrolidinyl groups at position 5 may enhance basicity via resonance stabilization .
  • Solubility : Polar substituents at position 5 improve aqueous solubility, critical for in vitro bioassays .

Table 1 : Comparative Physicochemical Properties of Pyrrolidinylquinoline Derivatives

Substituent PositionlogPpKaSolubility (mg/mL)
3-(2-Pyrrolidinyl)2.14.70.8
5-(2-Pyrrolidinyl)1.85.22.5

Advanced Research Questions

Q. In optimizing the synthesis of 5-(2-pyrrolidinyl)quinoline, how can researchers address challenges related to regioselectivity and byproduct formation?

Methodological Answer:

  • Regioselectivity Control : Use directing groups (e.g., nitro or methyl) during cyclization to favor 5-substitution. For example, nitration of 7-methylquinoline selectively yields 8-nitro derivatives, which can be reduced and functionalized .
  • Byproduct Mitigation :
    • Chromatographic Purification : Reverse-phase HPLC to separate 5- and 7-substituted isomers.
    • Reaction Monitoring : In situ FTIR or TLC to track intermediate formation and adjust reaction conditions (e.g., temperature, catalyst loading) .
  • Mechanistic Studies : Computational modeling (DFT) to predict transition states and optimize reaction pathways .

Q. What methodological approaches are recommended for analyzing contradictory data in the literature regarding the biological activity of 5-(2-pyrrolidinyl)quinoline derivatives?

Methodological Answer:

  • Standardized Assay Conditions :
    • Use uniform receptor-binding protocols (e.g., [³H]-cytisine displacement assays for nicotinic receptors) to minimize variability .
    • Control for batch-to-batch compound purity via HPLC-UV/Vis.
  • Meta-Analysis :
    • Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or methodological discrepancies.
    • Replicate key experiments under reported conditions to validate conflicting results .
  • Structural Re-evaluation : Single-crystal X-ray diffraction to confirm stereochemistry, as misassigned structures can lead to erroneous activity claims .

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of 5-(2-pyrrolidinyl)quinoline analogs for neurological targets?

Methodological Answer:

  • SAR Framework :
    • Core Modifications : Synthesize analogs with variations in the quinoline ring (e.g., halogenation, methoxy groups) and pyrrolidine substituents (e.g., N-methylation, spirocyclic rings).
    • Biological Screening :
  • In Vitro : Radioligand binding assays (e.g., α4β2 nicotinic acetylcholine receptors) to measure Ki values.
  • In Silico : Molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity trends .
  • Data Integration :
    • Use heatmaps or 3D-QSAR models to visualize substituent effects on potency and selectivity.
    • Cross-validate findings with mutagenesis studies to identify critical receptor interactions .

Q. What strategies minimize threats to validity in pharmacological studies of 5-(2-pyrrolidinyl)quinoline derivatives?

Methodological Answer:

  • Internal Validity :
    • Blinding : Use double-blind protocols in animal studies to reduce bias.
    • Positive/Negative Controls : Include known agonists/antagonists (e.g., nicotine, mecamylamine) to benchmark activity .
  • External Validity :
    • Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines or animal models to assess generalizability.
    • Pharmacokinetic Profiling : Measure plasma half-life and blood-brain barrier penetration to ensure relevance to in vivo systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.